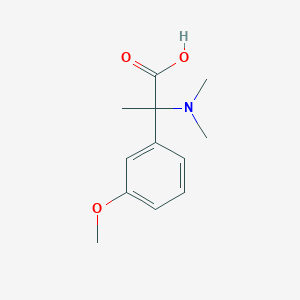

2-(3-methoxyphenyl)-N,N-dimethylalanine

Description

Overview of Modified Amino Acids in Synthetic Chemistry

Amino acids are fundamental building blocks for peptides and proteins, but their utility in science extends far beyond this natural role. nih.gov The twenty proteinogenic amino acids offer a limited chemical diversity, which has driven chemists to design and synthesize a vast array of "unnatural" or modified amino acids. These novel structures serve as powerful tools in drug discovery, materials science, and chemical biology. rsc.org

Modifications can include altering the side chain, changing the stereochemistry, or substituting the backbone's amino or carboxyl groups. A particularly important class of modified amino acids is α,α-disubstituted amino acids, also known as quaternary amino acids. By replacing the α-hydrogen with a second side chain, these compounds introduce significant conformational constraints. When incorporated into peptides, they can stabilize specific secondary structures like helices or turns, which is crucial for enhancing biological activity, improving stability against enzymatic degradation, and increasing bioavailability. nih.govbris.ac.uk The synthesis of these sterically hindered amino acids, especially those with aryl substituents, presents unique synthetic challenges that require specialized methods. bris.ac.ukbris.ac.uk

Further modifications, such as N-alkylation (e.g., N-methylation), are also prevalent. N-methylated amino acids are found in nature and are key components in many bioactive peptides. manchester.ac.uk This modification can improve a peptide's pharmacokinetic properties by increasing its lipophilicity and reducing its susceptibility to degradation. researchgate.net Biocatalytic routes are emerging as greener alternatives to traditional chemical methods for the synthesis of N-alkyl-α-amino acids. manchester.ac.uk

Significance of Aromatic Substitution Patterns in Chemical Research

Aromatic rings are ubiquitous scaffolds in medicinal chemistry and materials science. researchgate.net Attaching different chemical groups (substituents) to an aromatic ring can profoundly alter its electronic and steric properties, which in turn dictates its reactivity and how it interacts with biological targets like proteins. The specific position of these substituents—ortho, meta, or para—is of critical importance.

The methoxy (B1213986) group (–OCH₃) is a particularly interesting substituent. Its effect on the aromatic ring is position-dependent. When placed in the para position, it acts as an electron-donating group due to its strong resonance effect. However, when placed in the meta position, the resonance effect does not extend to the reaction center, and the group's electron-withdrawing inductive effect becomes dominant. wikipedia.org This electronic influence can affect the acidity or basicity of nearby functional groups and modulate the strength of interactions, such as hydrogen bonding or π-stacking, with a biological receptor. researchgate.net In drug discovery, the methoxy group is often used as a "scout" to probe protein pockets for potential hydrogen bond acceptors without significantly increasing the molecule's lipophilicity, a key parameter in determining a drug's metabolic profile. tandfonline.com However, it can also be a site of metabolic breakdown through O-demethylation by cytochrome P450 enzymes. tandfonline.com

Contextualization of 2-(3-Methoxyphenyl)-N,N-dimethylalanine within Contemporary Organic Synthesis

The specific compound, this compound, does not appear to be widely documented in publicly available scientific literature, suggesting it is a novel or highly specialized molecule. However, its structure can be analyzed to place it within the context of contemporary organic synthesis.

Structurally, it is a highly modified, non-proteinogenic amino acid characterized by several key features:

A Quaternary α-Carbon: The central carbon atom is bonded to four non-hydrogen substituents (a carboxyl group, an N,N-dimethylamino group, a methyl group, and a 3-methoxyphenyl (B12655295) group). This makes it a type of quaternary α-amino acid, which is known to impart significant steric bulk and conformational rigidity. nih.govbris.ac.uk

An α-Aryl Substituent: The presence of the 3-methoxyphenyl group directly on the α-carbon classifies it as an α-arylated amino acid. The synthesis of such compounds is synthetically challenging but valuable for creating unique molecular architectures. bris.ac.ukrsc.orgresearchgate.net

N,N-Dimethylation: The amino group is tertiary, being substituted with two methyl groups. This modification removes the hydrogen bond donor capability of the parent amine, increases local steric hindrance, and significantly alters its basicity compared to a primary or secondary amine.

A Meta-Methoxy Group: As discussed, the methoxy group at the 3-position of the phenyl ring acts as an electron-withdrawing group via induction, influencing the electronic properties of the aromatic system. wikipedia.org

The synthesis of such a sterically congested molecule would likely require advanced synthetic strategies. Methods for creating quaternary α-aryl amino acids often involve complex, multi-step sequences, potentially using chiral auxiliaries or phase-transfer catalysis to control the stereochemistry. bris.ac.ukbris.ac.uk Subsequent N,N-dimethylation could be achieved using reagents like dimethyl carbonate. rsc.org Given its constrained structure, this compound could be a target for incorporation into peptidomimetics to create highly stable and specific conformations for therapeutic applications.

| Property | This compound (Predicted) | L-Alanine (Experimental) | N,N-Dimethylaniline (Experimental) sigmaaldrich.com |

|---|---|---|---|

| Molecular Formula | C₁₃H₁₉NO₃ | C₃H₇NO₂ | C₈H₁₁N |

| Molecular Weight | 237.29 g/mol | 89.09 g/mol | 121.18 g/mol |

| Hydrogen Bond Donors | 1 (from Carboxyl OH) | 2 (from NH₂ and OH) | 0 |

| Hydrogen Bond Acceptors | 4 (from N and 3xO) | 3 (from N and 2xO) | 1 (from N) |

| LogP (Predicted/Experimental) | ~1.8 - 2.2 | -2.85 | 2.09 |

Current Research Trends in Aryl-Aminated Scaffolds

Aryl-aminated scaffolds, which contain a nitrogen atom directly attached to an aromatic ring, are fundamental structures in a vast number of pharmaceuticals, agrochemicals, and functional materials. nih.gov Consequently, the development of efficient and versatile methods for their synthesis remains a major focus of modern chemical research.

Historically, the formation of carbon-nitrogen (C–N) bonds was often accomplished under harsh conditions. However, the field was revolutionized by the development of transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. nih.gov This palladium-catalyzed methodology allows for the coupling of a wide variety of aryl halides and pseudohalides with an extensive range of amines, including primary and secondary amines, anilines, and amides. nih.gov

Current research trends in this area focus on several key objectives:

Expanding Catalyst Scope and Efficiency: Scientists are continuously designing new phosphine-based ligands and catalyst systems to improve reaction rates, lower catalyst loadings, and broaden the substrate scope to include historically challenging partners like aryl chlorides. researchgate.net

Milder Reaction Conditions: A major goal is to develop catalysts that operate effectively at room temperature and use weaker, more soluble bases. nih.gov This improves the functional group tolerance of the reaction, allowing it to be used on more complex and sensitive molecules without the need for extensive protecting group strategies.

Alternative Metals and Methods: While palladium remains dominant, catalysts based on more abundant and less expensive metals like nickel and copper are gaining traction. nih.gov Furthermore, metal-free amination methods, such as those involving arylboronic acids, are being explored as complementary strategies. acs.org

Applications in Complex Synthesis: These advanced amination methods are being applied to the synthesis of increasingly complex molecular targets, including polysubstituted aryl amines and heterocyclic compounds that are common in drug scaffolds. nih.gov

These ongoing advancements ensure that aryl-aminated scaffolds will continue to be readily accessible building blocks for innovation across the chemical sciences.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethylamino)-2-(3-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-12(11(14)15,13(2)3)9-6-5-7-10(8-9)16-4/h5-8H,1-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBYRPVKPXOUMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)(C(=O)O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Methoxyphenyl N,n Dimethylalanine

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For 2-(3-methoxyphenyl)-N,N-dimethylalanine, the primary strategic disconnections focus on the carbon-nitrogen and carbon-carbon bonds that form the amino acid backbone.

A primary disconnection can be made at the Cα-N bond, leading to a α-halo ester and N,N-dimethylamine. This approach is a common strategy for the synthesis of α-amino acids. A second key disconnection can be made at the Cα-Cβ bond, which connects the alanine (B10760859) core to the 3-methoxyphenyl (B12655295) group. This suggests a synthetic route involving the coupling of an alanine-derived nucleophile with a 3-methoxyphenyl electrophile, or vice versa.

| Disconnection | Synthons | Reagents |

| Cα-N Bond | α-carbanion equivalent, N,N-dimethyl electrophile | α-halo ester, N,N-dimethylamine |

| Cα-Cβ Bond | Alanine enolate equivalent, 3-methoxyphenyl cation equivalent | Glycine (B1666218) enolate derivative, 3-methoxybenzyl halide |

These disconnections provide a roadmap for developing synthetic routes, guiding the selection of starting materials and reagents.

Direct Synthesis Approaches to this compound

Based on the retrosynthetic analysis, several direct synthesis approaches can be conceptualized for this compound.

A plausible multi-step synthesis could commence from 3-methoxybenzaldehyde (B106831). This route would involve the following key transformations:

Strecker Synthesis: A classical method for synthesizing amino acids. 3-methoxybenzaldehyde can be reacted with ammonia (B1221849) and hydrogen cyanide to form the corresponding α-aminonitrile.

Hydrolysis: The aminonitrile is then hydrolyzed to yield the racemic amino acid, 2-amino-2-(3-methoxyphenyl)acetic acid.

N,N-Dimethylation: The primary amine of the resulting amino acid can be exhaustively methylated using reagents such as formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction) or methyl iodide to introduce the two methyl groups on the nitrogen atom.

An alternative approach could involve the alkylation of a glycine equivalent. For instance, a protected glycine enolate could be reacted with 3-methoxybenzyl bromide. Subsequent N,N-dimethylation and deprotection would yield the target compound.

The development of stereoselective syntheses is crucial for producing enantiomerically pure amino acids, which are often required for biological applications. Asymmetric synthesis of this compound could be achieved through several strategies.

One approach involves the use of a chiral auxiliary. For example, a glycine derivative attached to a chiral auxiliary can be alkylated with 3-methoxybenzyl bromide. The auxiliary would direct the stereochemical outcome of the alkylation, leading to a specific enantiomer of the product after cleavage of the auxiliary.

Another strategy is asymmetric catalysis. A catalytic asymmetric Strecker reaction using a chiral catalyst could be employed to set the stereocenter at the α-carbon. Subsequent N,N-dimethylation would then provide the enantiomerically enriched target molecule. Asymmetric hydrogenation of a suitable prochiral precursor, such as an N,N-dimethyl enamine derivative, is another potential stereoselective route.

Synthesis of Key Precursors and Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its key building blocks.

The primary 3-methoxyphenyl-containing building block is 3-methoxybenzaldehyde or 3-methoxybenzyl halide. 3-methoxybenzaldehyde is commercially available. 3-methoxybenzyl bromide can be prepared from 3-methoxybenzyl alcohol via bromination with reagents like phosphorus tribromide or N-bromosuccinimide.

| Building Block | Starting Material | Reagent(s) |

| 3-Methoxybenzyl bromide | 3-Methoxybenzyl alcohol | PBr₃ or NBS/PPh₃ |

| 3-Methoxybenzaldehyde | 3-Methoxybenzyl alcohol | PCC or Swern oxidation |

The N,N-dimethylalanine core can be constructed from simpler precursors. N,N-dimethylglycine derivatives can serve as nucleophiles for alkylation with a 3-methoxyphenyl electrophile. These can be prepared by the N,N-dimethylation of glycine esters.

Alternatively, α-keto acids can be used as precursors. For instance, 3-(3-methoxyphenyl)pyruvic acid could undergo reductive amination with dimethylamine (B145610) in the presence of a reducing agent like sodium cyanoborohydride to form the target compound. The synthesis of this α-keto acid could start from 3-methoxybenzaldehyde.

Catalytic Systems in the Formation of Related Aminated Compounds

The creation of the core structure of α-aryl amino acids relies heavily on advanced catalytic systems. Both transition metals and small organic molecules have been employed to facilitate the key bond-forming reactions, particularly the formation of the aryl-amino bond and the derivatization of the amino acid scaffold.

The formation of a bond between an aryl group and a nitrogen atom is a cornerstone of modern synthetic chemistry, with palladium- and copper-catalyzed reactions being the most prominent methods. These reactions are essential for synthesizing N-arylated amino acids, which are precursors or structural analogs of the target compound. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction widely used for creating carbon-nitrogen (C-N) bonds. wikipedia.org This reaction couples an amine with an aryl halide or triflate. acs.orgwikipedia.org For the synthesis of N-aryl amino acid esters, this method has proven effective, though it presents challenges such as potential racemization at the α-stereocenter under basic conditions. acs.orgcdnsciencepub.com The choice of ligand is crucial for the success of the reaction, with sterically hindered phosphine (B1218219) ligands often employed to promote the desired catalytic cycle. wikipedia.org Catalyst systems have evolved over several "generations," each expanding the scope and mildness of the reaction conditions. wikipedia.org

Ullmann-type coupling reactions , which traditionally use copper catalysts, represent an older but still relevant method for N-arylation. acs.orgcdnsciencepub.com These reactions typically require harsher conditions than their palladium-catalyzed counterparts, though advancements have led to milder protocols. For instance, the use of L-proline as a ligand can facilitate the coupling of aryl halides with amino acids at lower temperatures. acs.org

More recently, nickel has emerged as a cost-effective and efficient alternative to palladium for N-arylation reactions. cdnsciencepub.com Nickel-catalyzed methods have been developed for the cross-coupling of optically pure α-amino acid esters with various (hetero)aryl chlorides, bromides, and tosylates, achieving high yields while preserving the stereochemical integrity of the amino acid. cdnsciencepub.com

Table 1: Comparison of Transition Metal-Catalyzed N-Arylation Methods

| Method | Catalyst | Typical Coupling Partners | Key Features & Challenges |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halides/triflates and amines/amino acid esters | High efficiency, broad scope, mild conditions. Risk of racemization. acs.orgwikipedia.org |

| Ullmann Condensation | Copper | Aryl halides and amines/amino acids | Often requires higher temperatures. Ligand development has enabled milder conditions. acs.org |

| Nickel-Catalyzed Coupling | Nickel | (Hetero)aryl (pseudo)halides and amino acid esters | Cost-effective alternative to palladium. High yields and excellent enantioretention. cdnsciencepub.com |

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a complementary approach to metal-based catalysis. nih.gov In the context of amino acid synthesis, organocatalysts are particularly useful for stereoselective modifications. nih.govuni-koeln.de

Unnatural α-amino acids and their derivatives, such as proline scaffolds, are frequently used as organocatalysts. nih.gov These catalysts operate through covalent interactions with the substrates, forming intermediate species like enamines or iminium ions, which then undergo the desired transformation with high stereocontrol. nih.gov

For instance, organocatalysts have been successfully applied in the direct asymmetric α-amination of carboxylic acids. rsc.org This provides a direct route to N-protected α-amino acid derivatives. Similarly, direct asymmetric aldol (B89426) reactions of amino-aldehyde derivatives can be catalyzed by molecules like L-proline, yielding β-hydroxy-α-amino acids with high diastereoselectivity and enantioselectivity. nih.gov While not directly forming the aryl-Cα bond, these methods are crucial for elaborating the amino acid backbone and introducing functional groups, which can be precursors for further derivatization toward the final target structure.

Optimization of Reaction Parameters and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires meticulous optimization of all reaction parameters to maximize yield, ensure safety, and minimize cost. For reactions like the Buchwald-Hartwig amination, several variables must be considered. bristol.ac.ukacsgcipr.org

Key parameters for optimization include:

Catalyst and Ligand Loading: Reducing the amount of expensive palladium catalyst and ligand is a primary goal. acsgcipr.org Optimization studies aim to find the lowest possible catalyst loading that maintains a high reaction rate and yield.

Base: The choice and amount of base are critical. Simple inorganic bases are often preferred over organic amines or alkoxides for scalability. acsgcipr.org The base strength can influence the rate of deprotonation and potentially the degree of racemization in chiral substrates. cdnsciencepub.com

Solvent: Solvents are chosen based on substrate solubility, reaction temperature, and environmental impact. High-impact solvents like 1,4-dioxane (B91453) are often avoided in favor of more sustainable alternatives where possible. acsgcipr.org

Temperature and Reaction Time: These parameters are optimized to ensure complete conversion while minimizing the formation of byproducts. Design of Experiments (DoE) is a statistical methodology often used to efficiently screen multiple variables simultaneously to find the optimal conditions. bristol.ac.uk

A practical and scalable synthesis for quaternary α-arylated amino acids has been developed that avoids transition metals altogether. nih.govnih.gov This method relies on the diastereoselective formation of an imidazolidinone derivative from a chiral amino acid. A subsequent intramolecular aryl migration from an N'-aryl urea (B33335) adduct creates the quaternary α-aryl stereocenter. This approach is advantageous as it is scalable, avoids costly transition metals, and allows for the synthesis of either enantiomer of the product from a single amino acid precursor. nih.govnih.gov

Table 2: Key Parameters for Optimization in Scalable Synthesis

| Parameter | Considerations for Optimization |

|---|---|

| Catalyst System | Minimizing loading of precious metals (e.g., Palladium); evaluating alternative metals (e.g., Nickel). cdnsciencepub.comacsgcipr.org |

| Base | Type (inorganic vs. organic), strength, and concentration to balance reactivity and side reactions like racemization. cdnsciencepub.comacsgcipr.org |

| Solvent | Solubility, boiling point, cost, and environmental impact ("green" chemistry principles). acsgcipr.org |

| Temperature | Balancing reaction rate with selectivity and stability of reactants and products. bristol.ac.uk |

| Reagent Stoichiometry | Avoiding large excesses of reagents to improve atom economy and simplify purification. acsgcipr.org |

Isolation and Purification Protocols

The final stage of any chemical synthesis is the isolation and purification of the desired product from the reaction mixture, which may contain unreacted starting materials, catalysts, reagents, and byproducts. For amino acid derivatives like this compound, a multi-step approach is typically required.

Initial Work-up: The first step usually involves quenching the reaction and performing an extraction. This separates the product from inorganic salts and highly polar or non-polar impurities. The choice of extraction solvents is critical for achieving good separation.

Chromatography: Column chromatography is a standard and powerful technique for purifying organic compounds.

Silica (B1680970) Gel Chromatography: This is the most common method, separating compounds based on their polarity. A solvent system (eluent) of appropriate polarity is chosen to move the product through the silica gel column at a different rate than the impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For high-purity requirements, especially for analytical standards or final drug substances, RP-HPLC is used. It employs a non-polar stationary phase and a polar mobile phase.

Crystallization: If the final product is a stable solid, crystallization can be a highly effective method for achieving high purity on a large scale. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.

Derivatization for Analysis: For analytical purposes, such as quantification by liquid chromatography, amino acids are often derivatized because they may lack a chromophore for UV detection. The AccQ•Tag method, for example, uses a reagent to attach a UV-active tag to both primary and secondary amino acids, allowing for sensitive detection and accurate quantification after separation. waters.com

The specific protocol will depend on the physical properties of the target compound (e.g., polarity, solubility, crystallinity) and the nature of the impurities present in the crude reaction mixture.

Spectroscopic and Advanced Structural Elucidation of 2 3 Methoxyphenyl N,n Dimethylalanine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

No specific ¹H NMR data such as chemical shifts (δ), multiplicities, or coupling constants (J) for the protons of 2-(3-methoxyphenyl)-N,N-dimethylalanine has been found in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

No specific ¹³C NMR data detailing the chemical shifts (δ) for the carbon atoms of this compound has been found in published literature.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

No specific 2D NMR experimental data or interpretation for this compound has been found in published literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Characterization

No specific Infrared (IR) or Raman spectroscopy data, including characteristic absorption or scattering frequencies, for the functional groups of this compound has been found in published literature.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis (e.g., High-Resolution Mass Spectrometry (HRMS))

No specific high-resolution mass spectrometry (HRMS) data confirming the exact mass and molecular formula, or detailing the fragmentation patterns of this compound, has been found in published literature.

X-ray Crystallography for Solid-State Molecular Architecture Determination

No specific X-ray crystallography data, such as unit cell dimensions, space group, or detailed molecular geometry (bond lengths, bond angles) for the solid-state structure of this compound, has been found in published literature.

Analysis of Molecular Conformation and Bond Geometries

Without experimental data from single-crystal X-ray diffraction, a definitive analysis of the molecular conformation and precise bond geometries of this compound is not possible. Such an analysis would provide accurate measurements of bond lengths, bond angles, and torsion angles, which collectively define the three-dimensional shape of the molecule.

Table 1: Hypothetical Bond Geometries (Note: This table is a placeholder and does not represent actual data.)

| Parameter | Value |

|---|---|

| C-C (phenyl) | Data not available |

| C-N | Data not available |

| C-O (methoxy) | Data not available |

| Bond Angle (C-N-C) | Data not available |

Investigation of Crystal Packing and Supramolecular Interactions

The study of crystal packing and supramolecular interactions, such as hydrogen bonding networks and π-π stacking, requires crystallographic data. This information reveals how individual molecules of this compound would arrange themselves in a solid state, which influences the material's bulk properties. The potential for hydrogen bonding is limited in this molecule, but π-π stacking interactions between the phenyl rings could be a significant factor in its crystal packing.

Table 2: Hypothetical Supramolecular Interactions (Note: This table is a placeholder and does not represent actual data.)

| Interaction Type | Donor | Acceptor | Distance (Å) |

|---|---|---|---|

| Hydrogen Bonding | Data not available | Data not available | Data not available |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Assignment

As this compound is a chiral compound, chiroptical spectroscopy, particularly Circular Dichroism (CD), would be the primary method for determining its absolute configuration (R or S). This technique measures the differential absorption of left and right circularly polarized light. A comparison of the experimental CD spectrum with theoretical spectra calculated for both enantiomers allows for an unambiguous assignment of the stereochemistry. Without experimental CD spectra, this assignment cannot be made.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 2 3 Methoxyphenyl N,n Dimethylalanine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the structural and electronic properties of molecules. These methods provide a theoretical framework to understand the behavior of electrons within a molecule, which in turn governs its geometry, reactivity, and spectroscopic characteristics. For the compound 2-(3-methoxyphenyl)-N,N-dimethylalanine, DFT calculations can offer profound insights into its intrinsic properties at the atomic level.

The first step in the computational investigation of this compound involves geometry optimization. This process aims to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. By employing DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-31G*), the bond lengths, bond angles, and dihedral angles of the molecule can be determined with high accuracy.

Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A thorough conformational analysis is crucial to identify the most stable conformer(s) and to understand the molecule's flexibility. This is achieved by systematically rotating the dihedral angles and performing geometry optimization for each resulting structure. The relative energies of the different conformers can then be calculated to construct a conformational energy landscape, which maps the energy of the molecule as a function of its geometry. The global minimum on this landscape represents the most stable conformation of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-N (alanine) | 1.47 | ||

| C-C (alanine) | 1.54 | ||

| C-O (methoxy) | 1.36 | ||

| N-C-C (alanine) | 110.5 | ||

| C-O-C (methoxy) | 118.0 | ||

| C-C-N-C (dihedral) | 175.0 | ||

| C-C-O-C (dihedral) | 4.5 |

Note: The values in this table are illustrative and represent typical outputs from a DFT geometry optimization calculation.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. numberanalytics.com

For this compound, DFT calculations can be used to determine the energies and spatial distributions of the HOMO and LUMO. A smaller HOMO-LUMO gap generally suggests higher reactivity. numberanalytics.com The visualization of these orbitals can reveal the regions of the molecule that are most likely to participate in electron-donating and electron-accepting interactions. It is expected that the HOMO would be localized on the electron-rich methoxyphenyl ring, while the LUMO might be distributed over the alanine (B10760859) backbone.

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 5.7 |

Note: The values in this table are illustrative and represent typical outputs from a DFT calculation.

The molecular electrostatic potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. researchgate.net Different colors on the MEP map represent different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the dimethylamino group, indicating these as potential sites for electrophilic interaction. Conversely, the hydrogen atoms would exhibit a positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. q-chem.comusc.edu It transforms the delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.comusc.edu This analysis can quantify the extent of electron delocalization between orbitals, which is a measure of intramolecular charge transfer and hyperconjugative interactions.

For this compound, NBO analysis can be used to investigate the interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. This can provide insights into the stability of different conformations and the electronic communication between the different functional groups within the molecule.

DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov Similarly, the vibrational frequencies of the molecule can be computed, which correspond to the peaks in an Infrared (IR) spectrum. scispace.com

For this compound, the predicted 1H and 13C NMR chemical shifts and IR vibrational frequencies can aid in the interpretation of experimental spectra and provide a more detailed understanding of the molecule's structure.

Table 3: Illustrative Predicted and Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Experimental Value |

| 1H NMR (ppm) | 3.8 (OCH3) | 3.78 (OCH3) |

| 13C NMR (ppm) | 160.0 (C-O) | 159.8 (C-O) |

| IR Frequency (cm-1) | 2950 (C-H stretch) | 2945 (C-H stretch) |

Note: The values in this table are illustrative and represent a comparison between typical predicted and experimental data.

Molecular Dynamics Simulations for Solution-Phase Behavior and Conformational Flexibility

While quantum chemical calculations provide valuable information about the properties of a single molecule in the gas phase, molecular dynamics (MD) simulations can be used to study the behavior of the molecule in a more realistic environment, such as in solution. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be employed to investigate its conformational flexibility in a solvent, such as water. By simulating the molecule's trajectory over a period of time, it is possible to explore the different conformations that the molecule can adopt and the transitions between them. This provides a dynamic picture of the molecule's behavior that complements the static picture obtained from quantum chemical calculations. MD simulations can also be used to study the interactions between the solute molecule and the solvent molecules, providing insights into its solvation properties.

Theoretical Studies on Intermolecular Interactions (e.g., Energy Frameworks, Hirshfeld Surface Analysis)

There are no published studies that have conducted Hirshfeld surface analysis or energy framework calculations for this compound. Such analyses are crucial for understanding a compound's crystal packing, stability, and physical properties by quantifying intermolecular interactions.

Energy Frameworks: This computational tool calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecules in a crystal lattice. It provides a visual and quantitative understanding of the forces governing the supramolecular architecture. No such energy framework studies have been reported for this specific compound.

Computational Elucidation of Reaction Mechanisms and Transition States

A thorough review of the literature found no computational studies detailing the reaction mechanisms or transition states involving this compound. This type of research typically employs quantum chemical calculations to:

Map potential energy surfaces for chemical reactions.

Identify the structures of transition states.

Calculate activation energies and reaction rate constants.

Without such dedicated studies, information regarding the reactivity, synthetic pathways, or degradation mechanisms of this compound from a computational standpoint remains unavailable.

Chemical Reactivity and Mechanistic Pathways Involving 2 3 Methoxyphenyl N,n Dimethylalanine

Reactions at the Alanine (B10760859) Carboxyl Group

The carboxylic acid function is a versatile handle for a variety of chemical modifications, primarily involving reactions that target the acidic proton or the carbonyl carbon.

The carboxyl group of 2-(3-methoxyphenyl)-N,N-dimethylalanine can be readily converted into esters and amides, which are fundamental transformations in organic synthesis. researchgate.net

Esterification is typically achieved by reacting the amino acid with an alcohol under acidic conditions. The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol. Alternatively, coupling agents can be used to activate the carboxylic acid. A novel, solvent-free method for amide bond formation utilizes various methoxysilanes as coupling agents, reacting carboxylic acids and amines to produce amides in good to excellent yields without the need for air and moisture exclusion. nih.govresearchgate.net Another approach involves the use of dimethyl sulfate (B86663) to mediate the direct esterification of amides by activating the C-N bond. nih.govresearchgate.net

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. Due to the low reactivity of carboxylic acids towards amines, this transformation generally requires the use of coupling reagents to activate the carboxyl group. researchgate.net Common coupling agents include carbodiimides like N,N'-diisopropylcarbodiimide (DIC), which react with the carboxylic acid to form a highly reactive O-acylisourea intermediate that is susceptible to nucleophilic attack by the amine. researchgate.net This process is widely used in peptide synthesis and can be performed in aqueous media, presenting an environmentally benign option. researchgate.net The formation of amides is a cornerstone of organic chemistry, with applications ranging from pharmaceuticals to polymers. nih.govunimi.it

| Transformation | Reagent Class | Specific Examples | General Conditions |

|---|---|---|---|

| Esterification | Acid Catalysts | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Reaction with excess alcohol, often with heating |

| Alkylating Agents | Dimethyl sulfate | Reaction with alcohol, heating nih.govresearchgate.net | |

| Amidation | Carbodiimides | N,N'-Diisopropylcarbodiimide (DIC), Dicyclohexylcarbodiimide (DCC) | Reaction with an amine in an inert solvent researchgate.net |

| Silane Coupling Agents | Tetramethoxysilane, Hexamethoxydisilane | Solvent-free, reaction with an amine nih.govresearchgate.net |

Decarboxylation is a chemical reaction that removes a carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The decarboxylation of α-amino acids like this compound can be induced under thermal or catalytic conditions to yield the corresponding amine. stackexchange.comechemi.com

The thermal decarboxylation of α-amino acids typically requires high temperatures, often above 200°C. stackexchange.comechemi.com The reaction proceeds through a zwitterionic intermediate, where the proton from the carboxyl group is transferred to the amino group. Upon heating, this intermediate can eliminate CO₂, forming a carbanion that is subsequently protonated to give the final amine product. The stability of this carbanion intermediate is a key factor in the ease of decarboxylation. stackexchange.com

Catalytic methods can facilitate decarboxylation under milder conditions. For instance, heating an α-amino acid in the presence of a ketone or aldehyde can promote the reaction. rsc.orgnih.gov This process involves the initial formation of a Schiff base (imine) between the amino acid and the carbonyl compound. The electron-withdrawing nature of the imine group stabilizes the transition state for CO₂ loss. Subsequent hydrolysis of the resulting imine yields the amine product. stackexchange.com

For this compound, decarboxylation would lead to the formation of 1-(3-methoxyphenyl)-N,N-dimethylethanamine.

| Method | Conditions | Key Intermediate | Reference |

|---|---|---|---|

| Thermal Decarboxylation | High temperature (>200°C), often in an inert solvent | Carbanion | stackexchange.comechemi.com |

| Catalytic Decarboxylation | Heating in the presence of a ketone or aldehyde | Schiff Base (Imine) | stackexchange.comrsc.orgnih.gov |

Reactivity of the Tertiary Amine Moiety

The N,N-dimethylamino group is a nucleophilic and basic center, making it susceptible to a range of chemical transformations. libretexts.orglibretexts.org

The lone pair of electrons on the nitrogen atom of the tertiary amine can be readily oxidized. Treatment with oxidizing agents such as hydrogen peroxide (H₂O₂) or peroxy acids (e.g., m-CPBA) converts the tertiary amine into the corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. youtube.com

N-oxides are versatile synthetic intermediates. For instance, the Cope elimination reaction involves the thermal decomposition of a tertiary amine N-oxide with at least one β-hydrogen to form an alkene and a hydroxylamine. youtube.com While this compound itself cannot undergo this specific elimination due to the lack of appropriate β-hydrogens on the N-alkyl groups, the principle of N-oxidation remains a key aspect of its reactivity.

In the context of complex molecules that contain both aliphatic amines and less reactive nitrogen-containing heteroarenes, selective N-oxidation can be challenging. However, strategies have been developed to achieve selective oxidation of the heteroarene by in-situ protonation of the more basic aliphatic amine, effectively protecting it from the oxidant. nih.govnih.gov

The cleavage of carbon-nitrogen bonds in tertiary amines, particularly N-demethylation, is a significant transformation in synthetic chemistry. nih.gov This process converts a tertiary amine into a secondary amine.

One classical method is the von Braun reaction, which involves treating the tertiary amine with cyanogen (B1215507) bromide (BrCN). This reaction leads to the formation of a cyanamide (B42294) and an alkyl bromide. Subsequent hydrolysis of the cyanamide yields the secondary amine.

Another important pathway is the modified Polonovski reaction. This involves the N-oxidation of the tertiary amine, followed by treatment with an iron(II) or iron(III) catalyst in an acidic aqueous solution. nih.gov This process facilitates the cleavage of one of the N-alkyl groups. For N,N-dimethylamines, this results in N-demethylation.

Photochemical methods have also been developed for N-demethylation. For example, a two-step process involving photochemical oxidation of the tertiary amine in the presence of a photosensitizer (like Rose Bengal) to form a hydroperoxide intermediate, followed by acid-catalyzed hydrolysis, can yield the corresponding secondary amine. nih.gov

Chemical Transformations of the Methoxyaryl Ring

The 3-methoxyphenyl (B12655295) group in the molecule is an activated aromatic system that can undergo electrophilic aromatic substitution (EAS) reactions. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group through resonance and is ortho-, para-directing. brainly.inlibretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to the methoxy group.

The methoxy group activates the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. brainly.inpearson.comquora.com Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using reagents like Br₂ with a Lewis acid catalyst, or under milder conditions due to the ring's high reactivity. libretexts.org

Friedel-Crafts Acylation/Alkylation: Introduction of an acyl (-COR) or alkyl (-R) group using an acyl chloride/anhydride (B1165640) or alkyl halide in the presence of a Lewis acid catalyst (e.g., AlCl₃). brainly.in

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Given the substitution pattern of this compound, the positions available for electrophilic attack are C2, C4, and C6 of the phenyl ring. The C2 and C6 positions are ortho to the methoxy group, while the C4 position is para. Steric hindrance from the adjacent alanine substituent at C3 might influence the regioselectivity of the substitution, potentially favoring the less hindered C4 and C6 positions.

Electrophilic Aromatic Substitution Reactions and Regioselectivity

The aromatic ring of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions, a fundamental class of reactions for aromatic compounds. wikipedia.org The rate and regioselectivity—the specific position on the ring where the electrophile attacks—are significantly influenced by the substituents already present on the benzene ring. perlego.com In this molecule, the two key substituents are the methoxy (-OCH3) group and the alanine side chain, -(C(CH3)(N(CH3)2)COOH).

The methoxy group is a powerful activating group and an ortho, para-director. brainly.inquora.com This is due to the lone pair of electrons on the oxygen atom, which can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more nucleophilic. quora.com This electron donation stabilizes the carbocation intermediate (the arenium ion) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions relative to the methoxy group. libretexts.org

The alanine side chain, attached at position 1, will also influence the regioselectivity. Its bulky nature may sterically hinder attack at the adjacent ortho positions (positions 2 and 6). Therefore, electrophilic attack is most likely to be directed to the positions activated by the methoxy group, with a potential preference for the less sterically hindered para position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The specific regiochemical outcome will depend on the interplay between the electronic directing effects of the substituents and steric hindrance. For instance, in the nitration of anisole (B1667542) (a simpler model compound), the methoxy group directs the incoming nitro group to the ortho and para positions. brainly.in

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Electrophile | Directing Group | Predicted Major Product(s) |

|---|---|---|---|

| Nitration | NO₂⁺ | -OCH₃ (activating, o,p-directing) | Substitution at C4 and C6 |

| Bromination | Br⁺ | -OCH₃ (activating, o,p-directing) | Substitution at C4 and C6 |

| Friedel-Crafts Acylation | RCO⁺ | -OCH₃ (activating, o,p-directing) | Substitution at C4 and C6 |

Note: The numbering of the phenyl ring assumes the alanine side chain is at position 1 and the methoxy group is at position 3.

Demethylation and Dealkylation Reactions of the Methoxy Group

The methoxy group (-OCH3) of this compound can be cleaved to yield the corresponding phenol (B47542) through demethylation or dealkylation reactions. This transformation is a common synthetic strategy in organic chemistry. A variety of reagents can be employed to effect the cleavage of aryl methyl ethers.

Historically, strong protic acids like HBr or HI have been used, but these conditions are often harsh. Lewis acids, such as boron tribromide (BBr3), are highly effective and widely used for this purpose. The reaction with BBr3 typically proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-CH3 bond.

Other reagents and methods for demethylation include:

Nucleophilic reagents: Thiolates, such as those derived from mercaptans like 3-mercaptopropionic acid, can be used for demethylation, often under basic conditions and at elevated temperatures. google.com

Catalytic methods: Certain catalysts, such as those based on γ-alumina, can facilitate demethylation or demethoxylation reactions at high temperatures, particularly in the gas phase. google.com

Other Lewis acids: A mixture of boron trifluoride etherate and acetic anhydride has been shown to cleave steroidal methyl ethers. researchgate.net

Stereochemical Stability and Epimerization Processes

The this compound molecule contains a chiral center at the alpha-carbon of the alanine moiety. This carbon atom is bonded to four different groups: the 3-methoxyphenyl ring, a methyl group, a dimethylamino group, and a carboxyl group (in the parent alanine). The presence of this stereocenter means the compound can exist as a pair of enantiomers.

The stereochemical stability of this chiral center is an important consideration. Epimerization, the change in configuration at one of several stereogenic centers in a molecule, can occur under certain conditions. For α-amino acids, the acidity of the α-hydrogen is a key factor. Removal of this proton by a base would lead to the formation of a planar carbanion or enolate intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization.

Aryl glycines, a class of compounds structurally related to the subject molecule, are known to be more susceptible to epimerization compared to other α-amino acids like alanine. nih.gov The phenyl group can stabilize the intermediate carbanion through resonance, which increases the acidity of the α-proton and facilitates its removal.

The conditions that might promote epimerization include:

Basic conditions: The presence of a base can facilitate the deprotonation of the α-carbon.

Elevated temperatures: Increased thermal energy can provide the activation energy needed for the epimerization process.

In the context of synthetic reactions, such as amide bond formation, the choice of coupling reagents and reaction conditions is critical to avoid epimerization of the chiral center. nih.gov For instance, certain peptide coupling reagents are known to be more effective in preserving the stereochemical integrity of epimerization-prone amino acids. nih.gov

Oxidative Transformations of the Compound

The this compound molecule possesses several sites that are susceptible to oxidative transformations. The most notable of these is the tertiary N,N-dimethylamino group.

Oxidative N-dealkylation is a common metabolic pathway for tertiary amines and can also be achieved through chemical methods. nih.govresearchgate.net This process typically involves the oxidation of the amine to an N-oxide or the oxidation of one of the N-alkyl groups. The oxidation of tertiary amines can lead to the formation of an unstable carbinolamine, which then decomposes into a secondary amine and a carbonyl compound (in this case, formaldehyde). mdpi.com

Various catalytic systems can achieve this transformation. For example:

Manganese-based catalysts: Complexes of manganese with various co-oxidants (like mCPBA or TBHP) can catalyze the oxidative N-demethylation of N,N-dimethylanilines. mdpi.com

Ruthenium-based catalysts: Ruthenium complexes, such as RuCl₂(PPh₃)₃, with an oxidant like t-BuOOH, can be used for the oxidative N-demethylation of tertiary amines. nih.gov

Iron-based systems: Mimicking cytochrome P450 enzymes, iron-based catalysts can perform oxidative N-dealkylation. researchgate.net

Copper-catalyzed oxidation: Copper(I) salts in the presence of oxygen can oxidize tertiary amines, often leading to a formamide (B127407) which can then be hydrolyzed to the secondary amine. nih.gov

The reaction mechanism for oxidative N-demethylation often involves a single electron transfer (SET) from the nitrogen atom to the oxidant, forming a radical cation. This is followed by deprotonation of the adjacent carbon and further oxidation to an iminium ion, which is then hydrolyzed to the secondary amine and formaldehyde (B43269).

Table 2: Potential Oxidative Transformation Products of this compound

| Reaction Type | Reagent/Catalyst System | Potential Product(s) |

|---|---|---|

| N-Demethylation | Mn, Ru, or Fe catalysts + oxidant | 2-(3-methoxyphenyl)-N-methylalanine |

| N-Oxidation | Peroxides (e.g., mCPBA) | This compound N-oxide |

| N-Formylation | CuI/O₂ in methanol (B129727) | N-formyl-2-(3-methoxyphenyl)-N-methylalanine |

Applications of 2 3 Methoxyphenyl N,n Dimethylalanine As a Precursor in Organic Synthesis

Building Block for the Construction of Complex Organic Molecules

No specific research findings were identified that document the use of 2-(3-methoxyphenyl)-N,N-dimethylalanine as a foundational building block for the construction of complex organic molecules.

Utility in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., Pyrazolines, Imidazoles, Quinazolines)

While there are established synthetic pathways to nitrogen-containing heterocycles using various amino acid derivatives, no literature specifically reports the utilization of this compound as a precursor for the synthesis of pyrazolines, imidazoles, or quinazolines. General methodologies often involve the cyclization of amino acids or their derivatives with other reagents to form the heterocyclic core. organic-chemistry.orgmdpi.comnih.govnih.govnih.gov For instance, some synthetic routes for quinazolines involve the coupling of o-carbonyl anilines with amino acids. organic-chemistry.org Similarly, imidazole (B134444) synthesis can proceed from α-amino amides or esters. mdpi.comnih.gov However, none of the available data specifically name or provide examples using this compound.

Precursor for Optically Active Compounds (if chiral)

The structure of this compound contains a chiral center at the alpha-carbon of the alanine (B10760859) backbone. In principle, if this compound were resolved into its individual enantiomers, it could serve as a precursor for the synthesis of other optically active molecules. However, there is no specific information available in the scientific literature describing its chiral resolution or its application as a chiral precursor in asymmetric synthesis.

Role in Ligand Design for Catalysis

Amino acid derivatives are frequently employed in the design of chiral ligands for asymmetric catalysis, often coordinating with a metal center to create a stereoselective environment. nih.govuva.esmdpi.com These mono-N-protected amino acid (MPAA) ligands can play a crucial role in reactions like palladium-catalyzed C-H functionalization. uva.es Despite this general application for the broader class of compounds, no studies were found that specifically describe the design, synthesis, or application of ligands derived from this compound for any catalytic process.

Advanced Analytical Techniques in the Study of 2 3 Methoxyphenyl N,n Dimethylalanine

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

No specific methods, conditions, or results for the analysis of 2-(3-methoxyphenyl)-N,N-dimethylalanine using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) have been documented in the available scientific literature.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

There are no published studies detailing the thermal properties of this compound, such as its melting point, decomposition temperature, or other phase transitions as would be determined by Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA).

Surface Characterization Techniques for Solid Forms (e.g., SEM, AFM)

No literature exists describing the solid-state morphology or surface characteristics of this compound. Consequently, no data from techniques such as Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) can be presented.

Due to the absence of specific data for this compound, the generation of a scientifically accurate article adhering to the requested outline and content inclusions is not feasible at this time.

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The synthesis of complex organic molecules is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and the reduction of hazardous waste. For 2-(3-methoxyphenyl)-N,N-dimethylalanine, future research should focus on developing environmentally benign synthetic routes.

Current synthetic methodologies for N,N-dimethylated amino acids often rely on traditional methylation agents that can be hazardous. A promising green alternative is the use of dimethyl carbonate (DMC) as a methylating agent. DMC is a non-toxic reagent, and its reaction byproducts, methanol (B129727) and carbon dioxide, can be recycled, making the process more sustainable. The development of an acid-assisted method using DMC for the synthesis of this compound could offer high yields and selectivity while avoiding the use of harsh chemicals.

| Synthesis Strategy | Green Chemistry Principle | Potential Advantages |

| Dimethyl Carbonate (DMC) Methylation | Use of Renewable Feedstocks, Safer Solvents & Auxiliaries | Non-toxic reagent, recyclable byproducts, high efficiency |

| Enzymatic N-Methylation | Catalysis | High selectivity, mild reaction conditions, reduced waste |

| Biocatalytic Precursor Synthesis | Catalysis, Use of Renewable Feedstocks | Sustainable production of the 3-methoxyphenylalanine backbone |

Comprehensive Mechanistic Investigations of Key Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Future research should delve into detailed mechanistic studies of the key chemical transformations.

For instance, if a synthetic route involving reductive amination is employed, a detailed investigation of the reaction pathway would be beneficial. This could involve identifying key intermediates, understanding the role of the reducing agent, and determining the rate-limiting steps. Techniques such as in-situ spectroscopy (e.g., NMR, IR) and kinetic studies would be invaluable in elucidating these mechanisms.

Furthermore, the mechanism of enzymatic N-methylation, should this approach be pursued, would be a significant area of study. Understanding the enzyme's active site, substrate binding, and the catalytic process at a molecular level could guide protein engineering efforts to develop more efficient biocatalysts for the synthesis of this and related compounds.

Design and Synthesis of Advanced Analogues with Tuned Chemical Properties

The systematic modification of the this compound structure can lead to the development of advanced analogues with tailored chemical and physical properties. This is a critical area for future research, as it could unlock novel applications in materials science and medicinal chemistry.

One direction for analogue design is the modification of the substituent on the phenyl ring. Replacing the methoxy (B1213986) group with other electron-donating or electron-withdrawing groups could significantly alter the electronic properties of the molecule. This could, in turn, influence its reactivity, polarity, and potential as a building block for functional materials.

| Analogue Series | Rationale for Synthesis | Potential Impact on Properties |

| Phenyl Ring Substituent Variation | Modulate electronic properties | Altered reactivity, polarity, and intermolecular interactions |

| N-Alkyl Group Variation | Modify steric and lipophilic character | Changes in solubility, and binding affinity in biological systems |

| Chiral Variants | Explore stereospecific properties | Potential for stereoselective interactions in chiral environments |

Integration with Computational Chemistry for Predictive Material Design

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental research. For this compound, the integration of computational methods can accelerate the discovery of its potential applications.

Density Functional Theory (DFT) calculations can be employed to predict a range of molecular properties, including its geometry, electronic structure, and spectroscopic signatures. sigmaaldrich.com These theoretical predictions can provide valuable insights into the molecule's behavior and can be used to corroborate experimental findings. Furthermore, DFT can be used to model the reaction mechanisms of its synthesis, helping to identify the most energetically favorable pathways.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. mdpi.com By synthesizing a library of analogues and measuring a specific property (e.g., catalytic activity, biological activity), QSAR models can be developed to correlate the chemical structure with the observed activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent or effective compounds. The combination of these computational approaches can create a powerful predictive framework for the rational design of materials and molecules based on the this compound scaffold.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.